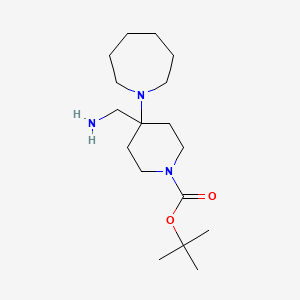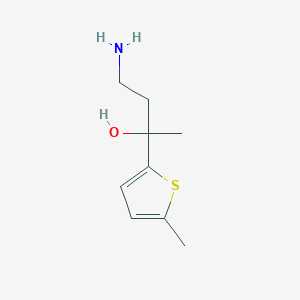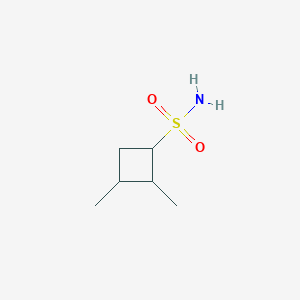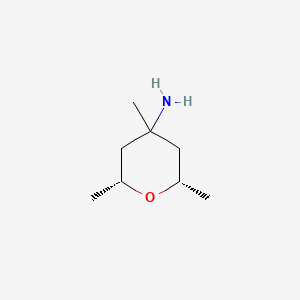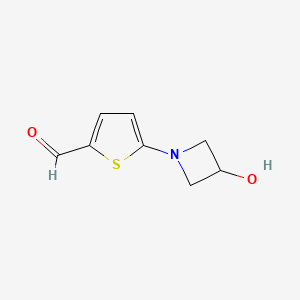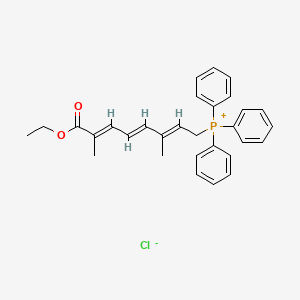
(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C30H32O2PCl It is known for its unique structure, which includes a phosphonium ion and an octatrienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate octatrienyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds .
Wissenschaftliche Forschungsanwendungen
(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The phosphonium ion can interact with cellular membranes, affecting their integrity and function. Additionally, the compound may interfere with various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphonium chloride: A simpler phosphonium compound with similar properties but lacking the octatrienyl group.
(8-Methoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
(8-Ethoxy-3,7-dimethyl-8-oxo-2,4,6-octatrienyl)triphenylphosphonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the octatrienyl moiety differentiates it from other phosphonium compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94006-10-7 |
|---|---|
Molekularformel |
C30H32ClO2P |
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
[(2E,4E,6E)-8-ethoxy-3,7-dimethyl-8-oxoocta-2,4,6-trienyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32O2P.ClH/c1-4-32-30(31)26(3)16-14-15-25(2)23-24-33(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,4,24H2,1-3H3;1H/q+1;/p-1/b15-14+,25-23+,26-16+; |
InChI-Schlüssel |
GIUZTRKQAAYLIO-AGMPIRNJSA-M |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C.[Cl-] |
Kanonische SMILES |
CCOC(=O)C(=CC=CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



